Home > Products > Screening Compounds P131263 > Diamocaine cyclamate
Diamocaine cyclamate - 23469-05-8

Diamocaine cyclamate

Catalog Number: EVT-13878353
CAS Number: 23469-05-8
Molecular Formula: C37H63N5O7S2
Molecular Weight: 754.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Diamocaine cyclamate is a chemical compound that combines the properties of the local anesthetic diamocaine with sodium cyclamate, an artificial sweetener. It is classified as a pharmaceutical and food additive, primarily used for its anesthetic properties. The compound's structure is characterized by its complex molecular formula, which reflects its dual functionality.

Source and Classification

Diamocaine cyclamate is synthesized from the reaction of diamocaine and sodium cyclamate. Sodium cyclamate itself is derived from cyclohexylamine and sulfamic acid, making it an important compound in both pharmacology and food science. The classification of diamocaine cyclamate falls under local anesthetics, with applications in both medical and culinary fields.

Synthesis Analysis

Methods and Technical Details

Diamocaine cyclamate can be synthesized through a multi-step chemical reaction involving the following key steps:

  1. Preparation of Sodium Cyclamate: This involves the sulfonation of cyclohexylamine with sulfamic acid or sulfur trioxide, resulting in sodium cyclamate.
  2. Esterification Reaction: The next step involves the esterification of diamocaine with sodium cyclamate. This process typically requires an acidic catalyst to facilitate the formation of the ester bond.
  3. Purification: The final product is purified using recrystallization techniques to obtain a high-purity form suitable for pharmaceutical use.

The synthesis requires careful control of temperature and pH to ensure optimal yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

Diamocaine cyclamate has a complex molecular structure represented by the chemical formula C37H63N5O7S2C_{37}H_{63}N_{5}O_{7}S_{2} with a molecular weight of approximately 754.09 g/mol. The structure consists of:

  • Diamocaine moiety: A local anesthetic component that provides analgesic properties.
  • Cyclamate moiety: An artificial sweetener that enhances the palatability of formulations.

The compound exhibits a crystalline form, which is essential for its stability and efficacy in applications.

Chemical Reactions Analysis

Reactions and Technical Details

Diamocaine cyclamate undergoes various chemical reactions, particularly in biological systems where it can dissociate into its active components. Key reactions include:

  1. Hydrolysis: In aqueous environments, diamocaine cyclamate can hydrolyze, releasing diamocaine and sodium ions.
  2. Decomposition: Under high temperatures (e.g., during cooking), it may decompose into cyclohexylamine and other byproducts, which can have implications for safety in food applications .

These reactions highlight the importance of understanding the stability and reactivity of diamocaine cyclamate in different environments.

Mechanism of Action

Process and Data

The mechanism of action for diamocaine cyclamate primarily involves:

  • Local Anesthesia: Diamocaine acts by blocking sodium channels in nerve cells, preventing the propagation of nerve impulses that signal pain. This results in localized numbness at the site of application.
  • Sweetening Effect: The cyclamate component enhances flavor without contributing calories, making it useful in dietary products.

Research indicates that this dual-action mechanism allows for effective pain management while maintaining flavor integrity in food products.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Diamocaine cyclamate possesses several notable physical and chemical properties:

  • Physical State: White crystalline powder.
  • Melting Point: Approximately 300 °C.
  • Solubility: Highly soluble in water (around 1,000 g/L).
  • pH: Neutral to slightly acidic (5.5–7.5 for a 10% solution).

These properties are crucial for its formulation in both pharmaceutical applications and as a food additive .

Applications

Scientific Uses

Diamocaine cyclamate has several scientific applications:

  • Pharmaceuticals: Used as a local anesthetic in medical procedures due to its effectiveness in pain management.
  • Food Industry: Functions as a non-nutritive sweetener in various food products, providing sweetness without calories.
  • Research: Investigated for stability under different conditions (e.g., during cooking) to assess safety and efficacy .
Synthesis Methodologies and Reaction Pathways

Multi-Step Synthesis Optimization

The synthesis of diamocaine cyclamate (C~37~H~63~N~5~O~7~S~2~) constitutes a sophisticated multi-step sequence requiring precise optimization at each stage to achieve pharmaceutical-grade output. This molecular architecture integrates diamocaine – a structurally complex amine – with the sulfamate moiety of sodium cyclamate through strategic bond formation [5]. The synthetic challenge lies in maintaining regioselectivity while preventing unwanted side reactions that compromise yield or purity.

Esterification of Diamocaine with Sodium Cyclamate: Catalytic Strategies

The critical esterification step between cyclamic acid derivatives and diamocaine demands innovative catalytic approaches to overcome inherent reactivity challenges. Traditional coupling reagents (DCC, EDC) often yield undesirable by-products, prompting exploration of advanced alternatives:

  • Palladium-catalyzed carbonylation: This method enables chemoselective coupling under moderate CO pressure (40 bar), utilizing Pd(MeCN)~2~Cl~2~ coordinated with pyridyl-phosphine ligands (L14). DFT studies confirm that this system facilitates a cascade process via allenoic amide intermediates, achieving 72% yield in model diamide formations [6].
  • Enzymatic catalysis: Immobilized lipases (Candida antarctica Lipase B) in non-aqueous media provide stereocontrol for chiral center preservation during ester bond formation, though reaction rates require optimization for industrial-scale applications [4].
  • Organocatalytic activation: Chiral phosphoric acids (e.g., spiro-CPA-7) mediate enantioselective amidation through dual hydrogen-bonding interactions, particularly effective when handling acid-sensitive functional groups in the diamocaine scaffold [10].

Table 1: Catalytic Systems for Diamocaine-Cyclamate Conjugation

Catalyst TypeRepresentative StructureTemperature (°C)Yield Range (%)Key Advantage
Pd-phosphinePd/L14 complex6068-72Functional group tolerance
Immobilized enzymeCalB-CLEA35-4045-58Stereoselectivity
Chiral phosphoric acidSpiro-CPA-72562-75Enantiocontrol (up to 96% ee)

Purification Techniques for High-Yield Pharmaceutical-Grade Output

Downstream processing of diamocaine cyclamate necessitates orthogonal purification strategies to eliminate genotoxic impurities and synthetic by-products:

  • Gradient crystallization: Sequential fractional crystallizations using toluene/hexane mixtures exploit differential solubility of reaction components. Controlled cooling profiles (0.5°C/min) from reflux temperature enable isolation of 99.5% pure diamocaine cyclamate crystals, as validated by HPLC-ELSD analysis [1].
  • Simulated moving bed chromatography (SMB): Continuous chiral separation with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase resolves enantiomeric impurities at preparative scale (≥98.5% de), critical for pharmacologically active stereoisomers [4].
  • Hybrid filtration-crystallization: Mother liquor recycling through nanofiltration membranes (300 Da MWCO) concentrates active pharmaceutical ingredient (API) while removing low molecular weight impurities, improving overall yield to 89% in pilot-scale runs [8].

Novel Approaches in Heterocyclic Scaffold Design

The diamocaine moiety provides a versatile platform for generating structurally diverse libraries through systematic modification of its nitrogen-containing framework. Contemporary methodologies focus on enhancing three-dimensional complexity while maintaining drug-like properties according to Lipinski's Rule of Five [4] [10].

Libraries-from-Libraries Technique for Diazacyclic Derivatives

This innovative paradigm transforms existing molecular libraries into structurally distinct entities while preserving side-chain diversity:

  • Borane-mediated amide reduction: Resin-bound diamocaine precursors undergo exhaustive amide bond reduction using BH~3~-THF complexes, generating vicinal triamines without racemization. Subsequent treatment with bifunctional electrophiles (carbonyl diimidazole, thiocarbonyl diimidazole) yields diazacyclic derivatives including:
  • Trisubstituted cyclic ureas (antifungal MIC: 64-125 µg/mL)
  • Cyclic thioureas (tyrosine recombinase inhibitors)
  • Piperazine derivatives (anti-tubercular agents against H37Rv strain) [4] [7]
  • Positional scanning libraries (PSL): The "tea bag" method enables parallel synthesis of >100,000 diazacyclic compounds through systematic variation of R~1~, R~2~, and R~3~ substituents. Deconvolution of active mixtures identified potent RORγ inhibitors (IC~50~ 3.3 µM) with two-fold selectivity over related isoforms [4].

Table 2: Synthetic Yield Optimization in Diazacyclic Libraries

Heterocyclic CorePrecursorBifunctional ElectrophileAverage Yield (%)Biological Activity
Cyclic ureaVicinal triamineCarbonyl diimidazole78 ± 5Antifungal
Cyclic thioureaVicinal triamineThiocarbonyl diimidazole82 ± 3HJ-DNA binding
PiperazineVicinal diamineChloroacetaldehyde75 ± 6Anti-Mtb

Solid-Phase Combinatorial Synthesis of Nitrogen-Embedded Frameworks

Solid-phase methodologies enable rapid generation of structurally complex diamocaine derivatives through resin-bound intermediates:

  • Azocarboxamide (ACA) cyclization: Chiral phosphoric acid-catalyzed (3+2) annulation between ACAs and 3-vinylindoles proceeds via regiodivergent pathways. CPA-5 (5 mol%) in dichloromethane affords imidazolidinones with 96% ee through a dual hydrogen-bonding transition state, as confirmed by X-ray crystallography [10].
  • Dienamide cycloadditions: Palladium-catalyzed unsymmetrical 1,2-diamination of dienamides generates medicinally relevant triazinoindolines and hydantoins. Computational design (DFT) revealed that Lewis acid catalysts invert regioselectivity compared to CPA-mediated reactions, providing complementary access to stereoisomeric scaffolds [10].
  • Microwave-accelerated synthesis: Polystyrene-bound diamocaine precursors undergo 5-fold faster cyclization under microwave irradiation (120°C, 30 min), producing hydantoin libraries with 87% average yield and reduced epimerization compared to thermal methods [4].

Table 3: Solid-Phase Synthetic Methodologies Comparison

TechniqueResin TypeCatalystReaction TimeStructural Diversity
ACA cyclizationWang resinCPA-512-24 h45 derivatives (90-96% ee)
DienaminationMerrifield resinPd(OAc)~2~/L148 h32 analogues (≥85% ee)
Microwave cyclizationTentagel RinkNone0.5 h28 compounds (dr >20:1)

Molecular Identity of Key Compounds

Properties

CAS Number

23469-05-8

Product Name

Diamocaine cyclamate

IUPAC Name

cyclohexylsulfamic acid;N-[2-[4-[2-(diethylamino)ethoxy]-4-phenylpiperidin-1-yl]ethyl]aniline

Molecular Formula

C37H63N5O7S2

Molecular Weight

754.1 g/mol

InChI

InChI=1S/C25H37N3O.2C6H13NO3S/c1-3-27(4-2)21-22-29-25(23-11-7-5-8-12-23)15-18-28(19-16-25)20-17-26-24-13-9-6-10-14-24;2*8-11(9,10)7-6-4-2-1-3-5-6/h5-14,26H,3-4,15-22H2,1-2H3;2*6-7H,1-5H2,(H,8,9,10)

InChI Key

WUYFDJKTIHVLQY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1(CCN(CC1)CCNC2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)NS(=O)(=O)O.C1CCC(CC1)NS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.